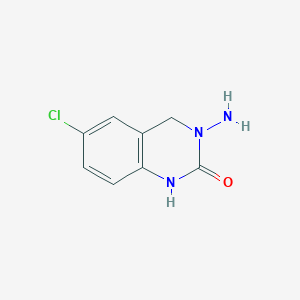

3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one

Description

3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one is a quinazolinone derivative characterized by a fused bicyclic structure with an amino group at position 3, a chlorine atom at position 6, and a ketone group at position 2. Quinazolinones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-amino-6-chloro-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-6-1-2-7-5(3-6)4-12(10)8(13)11-7/h1-3H,4,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRSRUSCRWVTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)NC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Nitro-quinazolinone derivatives.

Reduction: Dechlorinated quinazolinone.

Substitution: Amino or thiol-substituted quinazolinone derivatives.

Scientific Research Applications

3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinazolinone scaffold allows for extensive substitution, which modulates physical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison and Physical Properties

Key Observations :

- Substituent Impact on Melting Points: Aromatic substituents (e.g., m-tolyl in 7v) increase melting points compared to aliphatic groups (e.g., cyclohexyl in 7r, m.p. 138–140°C ).

- NMR Shifts: The singlet near δ 10.4 ppm in analogs (e.g., 7v, 7y) corresponds to the NH proton of the quinazolinone ring . The amino group in the target compound may alter electron density, shifting this signal.

Physicochemical and Spectroscopic Trends

Table 2: Spectroscopic and Analytical Data

| Compound Name | HRMS (Calc./Exp.) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|---|

| This compound | N/A | N/A | N/A | |

| 7v | 287.0795/287.0802 | 149.44 | N/A | |

| 3c | 420.89 (MW) | 162.7 (C=O) | 1681.50 (C=O) | |

| 7y | 269.1085/269.1062 | 156.56 | N/A |

Key Observations :

- HRMS Accuracy : High-resolution mass spectrometry (HRMS) data for analogs (e.g., 7v, 7y) show minimal deviation (<0.001 ppm), confirming synthetic precision .

- Carbonyl Stretching: IR peaks near 1680 cm⁻¹ (e.g., 3c) correspond to the quinazolinone ketone group, a feature shared with the target compound .

Biological Activity

3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antidiabetic, anticancer, and anti-leishmanial activities. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization to form the quinazoline core. Various synthetic routes have been explored to optimize yield and bioactivity .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have demonstrated its efficacy against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate its potential as a candidate for antimicrobial drug development .

2. Antidiabetic Activity

The compound has also shown promise as an antidiabetic agent. It acts as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The following table summarizes its inhibitory effects:

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 25 |

| α-Amylase | 30 |

This suggests that this compound may help in managing postprandial blood glucose levels .

3. Anticancer Activity

Recent studies indicate that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, showing varying degrees of cytotoxicity:

| Cell Line | Viability (%) at 50 µM |

|---|---|

| HCT116 (Colon cancer) | 22.67 ± 2.08 |

| LoVo (Colon cancer) | 23.50 ± 1.50 |

| MCF7 (Breast cancer) | 40 ± 5 |

These results highlight its potential as a lead compound for cancer therapy .

4. Anti-Leishmanial Activity

In silico and in vitro studies have demonstrated that this compound exhibits anti-leishmanial activity. The compound was tested against Leishmania donovani with the following results:

| Compound | IC50 (µg/mL) |

|---|---|

| 3-Amino-6-chloro... | 0.05 |

These findings suggest that it could serve as a promising candidate for the treatment of leishmaniasis .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various derivatives of quinazolinones, including this compound. The results indicated that modifications in substituents significantly influenced cytotoxicity against HCT116 cells, with some derivatives achieving over 70% inhibition at low concentrations.

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the compound's ability to inhibit α-glucosidase and α-amylase activities in diabetic models. The results demonstrated a dose-dependent inhibition, confirming its potential utility in diabetes management.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one and its derivatives?

- Methodology : A common approach involves refluxing precursors in a mixture of hydrochloric acid and methanol (e.g., 32% HCl and MeOH in a 3:2 ratio) for 24–48 hours. The reaction progress is monitored via silica gel TLC using ethyl acetate as the mobile phase. Post-reaction, ice-water quenching is used to precipitate the product, followed by recrystallization from ethanol for purification .

- Key Considerations : Optimize reaction time based on substituent reactivity. For example, bulky substituents may require extended reflux periods.

Q. How is structural characterization of 3,4-dihydroquinazolin-2(1H)-one derivatives performed?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR are used to confirm substitution patterns (e.g., distinguishing C6 vs. N1 substituents) .

- LC/MS and HRMS : Validate molecular weight and purity (e.g., ES+ ionization for detecting [M+H] ions) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, particularly for chiral centers or complex stereochemistry .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved?

- Optimization Strategies :

- Catalysis : Use urea as a cyclization agent under high-temperature conditions (e.g., 220°C for 1.5 hours) to enhance ring closure efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates during coupling reactions .

Q. What methodologies are used to evaluate the biological activity of 3,4-dihydroquinazolin-2(1H)-one derivatives?

- MAO Inhibition Assays :

- Protocol : Recombinant human MAO-A/MAO-B enzymes are incubated with derivatives (0.1–10 µM) and kynuramine as a substrate. Fluorescence measurements quantify IC values .

- Key Finding : C6-substituted derivatives (e.g., 6-chloro) show higher MAO-B selectivity (IC < 1 µM) than N1-substituted analogs .

Q. How can contradictions in crystallographic data for dihydroquinazolinone derivatives be resolved?

- Approach :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in high-symmetry space groups .

- Validation Tools : R values and electron density maps (e.g., 2F-F) ensure model accuracy for chiral centers .

Data Contradiction Analysis

Q. Why do some synthetic routes for dihydroquinazolinones yield inconsistent stereochemical outcomes?

- Root Cause : Competing reaction pathways (e.g., keto-enol tautomerism) during cyclization can lead to stereoisomer mixtures.

- Mitigation :

- Chiral Auxiliaries : Introduce (R)-1-phenylethyl groups to enforce stereocontrol during ring closure .

- Temperature Control : Lowering reaction temperatures (<100°C) reduces racemization risks in enantioselective syntheses .

Q. How can conflicting MAO inhibition data between in vitro and cellular assays be addressed?

- Possible Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.